(2-Amino-6-bromo-3-fluorophenyl)methanol: LogP and Lipophilicity Differentiation from a 5-Bromo-3-Fluoro Regioisomer
The calculated partition coefficient (LogP) for (2-amino-6-bromo-3-fluorophenyl)methanol is 1.6627, as reported by Chemscene . This value indicates a higher degree of lipophilicity compared to its close regioisomer, (2-amino-5-bromo-3-fluorophenyl)methanol, which has a reported LogP of 1.288 . This quantitative difference in hydrophobicity is a direct consequence of the distinct ortho-substitution pattern of the target compound.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.6627 |
| Comparator Or Baseline | (2-Amino-5-bromo-3-fluorophenyl)methanol; LogP = 1.288 |
| Quantified Difference | ΔLogP = +0.3747 |
| Conditions | Computational chemistry data from vendor technical datasheets |
Why This Matters
This quantifiable difference in LogP allows researchers to select the optimal compound for achieving desired cellular permeability or solubility profiles in assay development, making this compound a distinct and non-substitutable tool for SAR studies [1].
- [1] Molbase. (n.d.). (2-Amino-6-bromo-3-fluorophenyl)methanol, CAS 1227958-14-6. View Source
